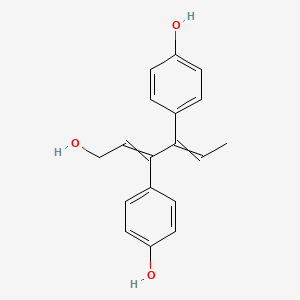
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.3649 . It is also known by other names such as 3,4-Hexanediol, 3,4-bis(4-hydroxyphenyl)- and α,α’-Dihydroxydiethylstilbestrol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a hexadienol backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the hydroxyphenyl groups can be converted to quinones, resulting in the formation of products like 3,4-bis(4-quinonyl)-2,4-hexadienol. In reduction reactions, the compound can be reduced to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Substitution reactions can involve the replacement of the hydroxy groups with other functional groups, leading to a variety of derivatives with different properties and applications.
Aplicaciones Científicas De Investigación
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, this compound has been studied for its potential therapeutic properties, including its role as an anticancer agent . It has been shown to disrupt redox homeostasis and mitochondrial function by targeting heme oxygenase 1, making it a promising candidate for cancer treatment .
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased stability and enhanced performance.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol involves its interaction with specific molecular targets and pathways. One key target is heme oxygenase 1, an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase 1, the compound disrupts redox homeostasis and mitochondrial function, leading to cell death in cancer cells . This mechanism highlights its potential as an anticancer agent and its ability to selectively target cancer cells while sparing normal cells.
Comparación Con Compuestos Similares
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be compared to other similar compounds, such as diethylstilbestrol and 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Diethylstilbestrol is a synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders . While both compounds share a similar hydroxyphenyl structure, this compound has unique properties that make it suitable for different applications, particularly in cancer research.
Other similar compounds include 3,4-bis(4-acetoxyphenyl)-2,4-hexadiene and meso-3,4-diphenyl-3,4-hexanediol . These compounds also feature hydroxyphenyl groups but differ in their overall structure and reactivity. The unique combination of hydroxyphenyl groups and a hexadienol backbone in this compound provides it with distinct chemical and biological properties that set it apart from these related compounds.
Propiedades
Fórmula molecular |
C18H18O3 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
4-[6-hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h2-11,19-21H,12H2,1H3 |
Clave InChI |
SHMXXVPNYYAZSZ-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O |
Sinónimos |
3,4-bis(4-hydroxyphenyl)-2,4-cis,cis-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol, (Z,Z)-isomer 3,4-bis(p-hydroxyphenyl)-2,4-cis,cis-hexadienol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


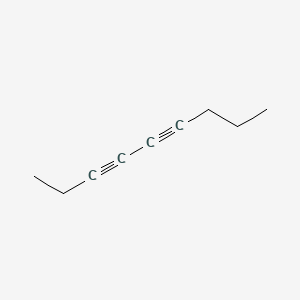
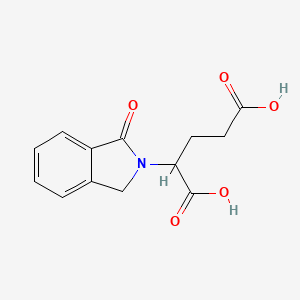
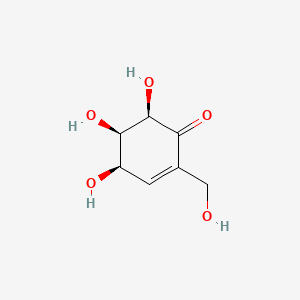
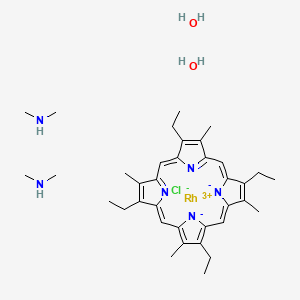

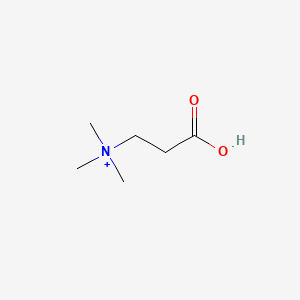
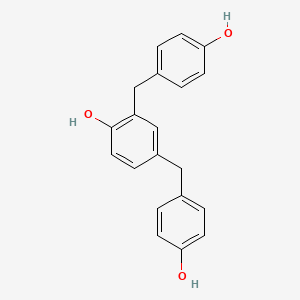


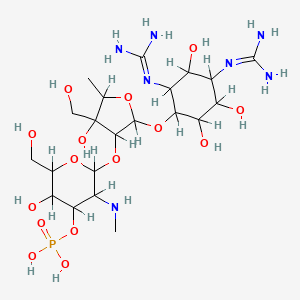
![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
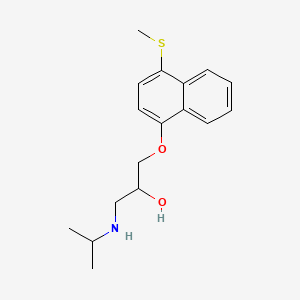
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)
